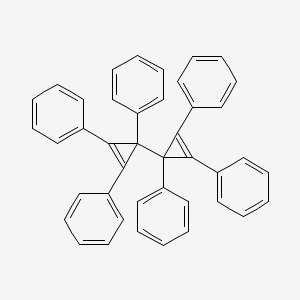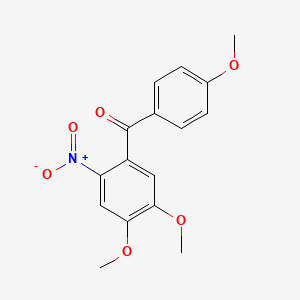
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H15NO6 It is a derivative of benzophenone, characterized by the presence of methoxy and nitro functional groups on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)
Major Products
Reduction: (4,5-Dimethoxy-2-aminophenyl)(4-methoxyphenyl)methanone
Oxidation: (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)carboxylic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone has several scientific research applications:
Medicine: Explored for its potential use in drug development, particularly in the design of photoactivated therapeutic agents.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone involves its photochemical properties. Upon exposure to UV light, the nitro group undergoes a photoreduction process, leading to the formation of a nitroso intermediate. This intermediate can further react to release the protected functional group, making it useful in photolabile protecting group strategies . The molecular targets and pathways involved in this process are primarily related to the photochemical behavior of the nitro and methoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar in structure but with an ethanone group instead of a methanone group.
4,4’-Dimethoxydiphenylamine: Contains methoxy groups but lacks the nitro group, leading to different chemical properties and applications.
4,4’-Dimethoxybenzophenone: Similar benzophenone structure with methoxy groups but without the nitro group, used in different industrial applications.
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct photochemical properties. This makes it particularly valuable in applications requiring controlled photoreactivity, such as in the development of photoactivated compounds and materials.
Propiedades
Fórmula molecular |
C16H15NO6 |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-11-6-4-10(5-7-11)16(18)12-8-14(22-2)15(23-3)9-13(12)17(19)20/h4-9H,1-3H3 |
Clave InChI |
FGNNBMWPOQZIHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
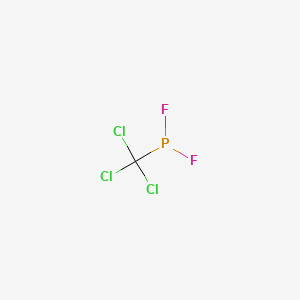

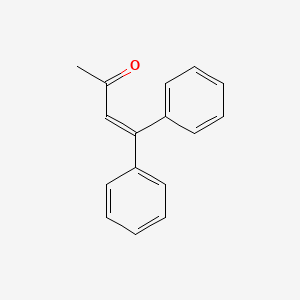

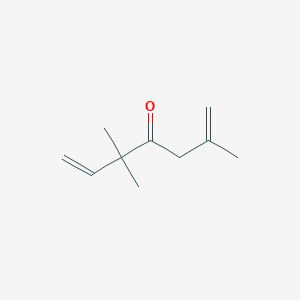
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
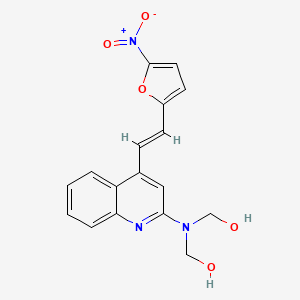

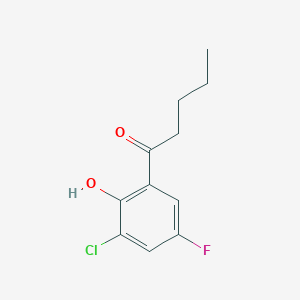
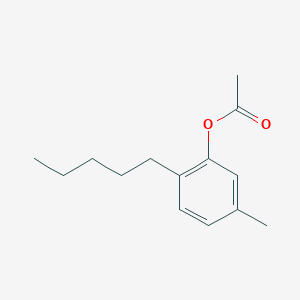
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
